molecular formula C23H16F3N3O2 B2508230 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 898420-20-7

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2508230
CAS No.: 898420-20-7
M. Wt: 423.395
InChI Key: VDJGDBYKAXSZKR-UHFFFAOYSA-N
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Description

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide is an experimental small molecule with identified activity as a tyrosine-protein kinase Lck inhibitor, making it a valuable tool for investigating T-cell receptor signaling pathways . This compound belongs to the quinazolinone class of heterocyclic compounds, which are widely recognized in medicinal chemistry for their diverse biological activities . Research Applications and Value: The primary research value of this compound lies in its role as a targeted inhibitor for probing T-cell biology and immune function. Tyrosine-protein kinase Lck plays an essential role in the selection, maturation, and activation of T-cells . By inhibiting Lck, this compound can be used to study T-cell antigen receptor (TCR)-linked signal transduction pathways, contributing to a deeper understanding of immune responses and the mechanisms underlying various immune-related diseases . Chemical Profile: This benzanilide compound features a 2-methyl-4-oxoquinazolin-3(4H)-yl group linked to a 3-(trifluoromethyl)benzamide moiety . Its structural complexity and defined molecular weight make it a suitable candidate for biochemical and cellular assays. Researchers should note that comprehensive data on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) in model organisms is not fully available in the public domain. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c1-14-27-20-11-3-2-10-19(20)22(31)29(14)18-9-5-8-17(13-18)28-21(30)15-6-4-7-16(12-15)23(24,25)26/h2-13H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJGDBYKAXSZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the quinazolinone derivative with 3-(trifluoromethyl)benzoyl chloride under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Mechanism : The compound has been shown to exhibit antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. Its mechanism likely involves the inhibition of key enzymes or receptors that are critical for bacterial survival and proliferation .
    • Case Studies : In vitro studies demonstrated that derivatives of quinazolinone compounds, including this one, can effectively inhibit bacterial growth with minimal cytotoxicity to human cells, indicating a favorable selectivity index .
  • Anticancer Properties :
    • Targeting Cancer Pathways : N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide has been investigated for its ability to inhibit kinase enzymes involved in cancer cell proliferation. Molecular docking studies suggest strong binding affinity to these targets, which could lead to the induction of apoptosis in cancer cells.
    • Research Findings : Several studies have reported that quinazoline derivatives can inhibit tumor growth in various cancer models, suggesting potential use as anticancer agents .
  • Anti-inflammatory Effects :
    • The compound's structural characteristics may also confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Similar compounds have demonstrated efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthesis pathways often utilize solvents like dimethylformamide (DMF) to enhance yield and reaction efficiency.

Synthesis Overview :

StepReaction TypeDescription
1CyclizationFormation of the quinazolinone core from appropriate precursors.
2FunctionalizationIntroduction of trifluoromethyl and benzamide groups.
3PurificationUse of chromatography techniques to isolate pure compounds.

Mechanism of Action

The mechanism of action of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites.

    Receptors: It may modulate receptor activity by acting as an agonist or antagonist.

    Pathways: The compound may influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Features :

  • Quinazolinone core: Known for bioactivity in anti-inflammatory, anticancer, and antimicrobial agents .
  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • N-substituted benzamide : A common pharmacophore in kinase inhibitors and agrochemicals .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes structurally related quinazolinone-benzamide derivatives, emphasizing substituent variations and molecular properties:

Compound Name (Example) Molecular Formula Substituents (Quinazolinone Position) Molecular Weight (g/mol) Key Data
Target Compound C23H16F3N3O2 2-methyl, 3-(3-CF3-benzamide)phenyl 423.4 CAS: 898420-39-8
Compound 17 C34H33F3N6O2 2-((1-methylpiperidin-4-yl)amino), 4-methyl, 3-(3-CF3-benzamide)phenyl 638.7 Yield: 69%, HPLC purity >99%
Compound 18 C34H33F3N6O3 2-((2-morpholinoethyl)amino), 4-methyl, 3-(3-CF3-benzamide)phenyl 654.7 Yield: 71%, HPLC purity >99%
Compound 19 C33H30F3N5O2 2-(4-methylpiperazin-1-yl), 4-methyl, 3-(3-CF3-benzamide)phenyl 621.6 Yield: 86%, HPLC purity >99%
Compound 22 C31H25F3N6O2 2-((1-methyl-1H-pyrazol-4-yl)amino), 4-methyl, 3-(3-CF3-benzamide)phenyl 590.6 Yield: 82%, HPLC purity >99%
Example 53 C32H24F5N5O3 2-fluoro, 3-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl 645.6 Mass: 589.1 (M+1), MP: 175–178°C

Key Structural and Functional Differences

Substituent Diversity at Quinazolinone 2-Position: The target compound has a 2-methyl group, a simpler substituent compared to bulkier groups like piperazinyl (Compound 19) or pyrazolyl (Compound 22). Compounds with aminoalkyl or heterocyclic substituents (e.g., Compounds 17–19) show higher molecular weights and complexity, which could impact solubility or synthetic yields .

Trifluoromethyl Positioning :

  • The 3-(trifluoromethyl)benzamide group in the target compound is shared with analogs in . In contrast, agrochemical derivatives in (e.g., flutolanil) place the trifluoromethyl group at the benzamide 2-position, highlighting how positional changes alter application (pharmaceutical vs. pesticidal) .

For example, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforms diclofenac in anti-inflammatory assays .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires fewer steps than analogs with complex substituents. For instance, Compound 19 achieves an 86% yield due to efficient coupling reactions, whereas multi-step functionalization (e.g., Example 53) lowers yields to 28% .

Biological Activity

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinazoline moiety linked to a trifluoromethylbenzamide group, contributing to its unique chemical properties. Its molecular formula is C20H16F3N3OC_{20}H_{16}F_3N_3O, and it has a molecular weight of 395.36 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be pivotal in therapeutic applications.

The mechanism of action is believed to involve the inhibition of key enzymes or receptors involved in disease processes. For instance, compounds with similar structures have shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to potential applications in treating neurodegenerative diseases .

Case Studies

  • Antimicrobial Screening :
    • A study evaluated the antimicrobial properties of related compounds, revealing moderate activity against Mycobacterium tuberculosis and other bacterial strains. The IC50 values ranged from 27.04 µM to 106.75 µM for AChE inhibition .
  • Cytotoxicity Assays :
    • In vitro studies on various cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxic effects, with significant inhibition observed at higher concentrations.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AntimicrobialMycobacterium tuberculosis250 µM
Enzyme InhibitionAChE27.04–106.75 µM
CytotoxicityCancer Cell Lines (e.g., HepG2)Dose-dependent effect

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazoline Core : Cyclization of o-aminobenzamide derivatives.
  • Introduction of the Phenyl Group : Nucleophilic aromatic substitution.
  • Acylation : Final step involves acylation with trifluoromethylbenzoyl chloride.

Q & A

Basic: What are the optimal synthetic routes for N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step routes, starting with the preparation of the quinazolinone core followed by coupling with the trifluoromethylbenzamide moiety. Key steps include:

  • Quinazolinone Formation : React anthranilic acid derivatives with acetic anhydride to form 2-methyl-4-oxoquinazoline. Substituents are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
  • Benzamide Coupling : Use peptide coupling reagents (e.g., EDC/HOBt) to conjugate the quinazolinone-phenyl intermediate with 3-(trifluoromethyl)benzoic acid. Solvent choice (e.g., DMF or acetonitrile) and temperature (0–25°C) critically influence yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity.

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